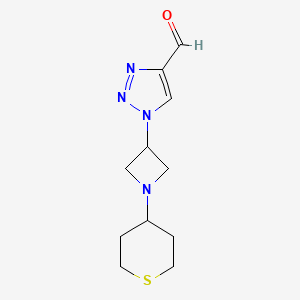
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N4OS and its molecular weight is 252.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a [3+2] cycloaddition reaction. The process often utilizes azides and alkynes in the presence of a copper catalyst to facilitate the formation of the triazole moiety.
Anticancer Activity
Recent studies indicate that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 (Colon) | 2.6 | Apoptosis induction |
| Compound C | HepG2 (Liver) | 1.4 | Cell cycle arrest |
Studies have demonstrated that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells. For example, a related study reported IC50 values ranging from 1.95 to 4.24 µM for various triazole derivatives against TS activity, significantly outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Activity
The antimicrobial potential of triazole compounds is also noteworthy. Research has shown that several triazole derivatives exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer and antimicrobial properties. The study synthesized several analogs and tested them against various cell lines and microbial strains, revealing that modifications in the chemical structure significantly impacted biological activity.
Example Case Study Findings
In one study, a derivative similar to our compound showed:
- Anticancer : Effective against MCF-7 with an IC50 of 1.5 µM.
- Antimicrobial : Demonstrated MIC values as low as 8 µg/mL against S. aureus.
These findings suggest that structural variations can enhance the biological efficacy of triazole-containing compounds.
Propiedades
IUPAC Name |
1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRVRBULCYHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















